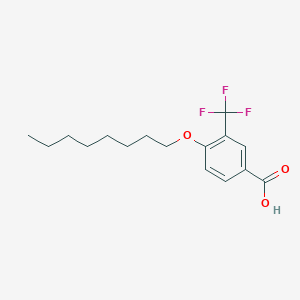![molecular formula C16H16F3N3OS B1394599 (E)-3-(Dimethylamino)-1-{2-[methyl-4-(trifluormethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-on CAS No. 1211883-38-3](/img/structure/B1394599.png)
(E)-3-(Dimethylamino)-1-{2-[methyl-4-(trifluormethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-on
Übersicht
Beschreibung
The compound contains several functional groups including a dimethylamino group, a trifluoromethyl group, an anilino group, and a thiazolyl group. These groups could potentially contribute to the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its functional groups. For example, the trifluoromethyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Wissenschaftliche Forschungsanwendungen
Insektizide
Diese Verbindung ist ein Diazinon-Analogon . Diazinon-Analoga wurden hergestellt, die anstelle der 4-Methylgruppe Trifluormethyl und verschiedene Substituenten in Position 2 des Pyrimidinrings enthielten . Diese Analoga wurden auf ihre insektiziden Eigenschaften untersucht . Es ist jedoch erwähnenswert, dass das aktivste Analogon weniger als halb so insektizid wirksam war wie Diazinon .
C–F-Bindungsfunktionalisierung
Verbindungen mit Trifluormethylgruppen, die drei äquivalente C–F-Bindungen aufweisen, stellen mögliche Ausgangsmaterialien für die Synthese verschiedener fluorierter Verbindungen durch selektive C–F-Bindungsaktivierung dar . Diese Verbindung könnte mit ihrer Trifluormethylgruppe möglicherweise in solchen Forschungsarbeiten verwendet werden.
Synthese von fluorierten Verbindungen
In den letzten Jahrzehnten wurden bedeutende Fortschritte bei der C–F-Bindungsaktivierung von trifluormethylhaltigen Verbindungen erzielt, darunter hauptsächlich Trifluormethylalkene, trifluormethylsubstituierte aromatische und aliphatische Verbindungen, Trifluormethylketone, Diazoverbindungen und N-Tosylhydrazone von Trifluormethylketonen, Alkyltriflone usw . Diese Verbindung könnte möglicherweise zur Synthese dieser Arten von fluorierten Verbindungen verwendet werden.
Pharmazeutika und Agrochemikalien
Die Trifluormethylgruppe spielt eine immer wichtigere Rolle in Pharmazeutika, Agrochemikalien und Materialien . Daher könnte diese Verbindung möglicherweise bei der Entwicklung neuer Pharmazeutika und Agrochemikalien verwendet werden.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-21(2)9-8-13(23)14-10-20-15(24-14)22(3)12-6-4-11(5-7-12)16(17,18)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQGMOWMWZFSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)N(C)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


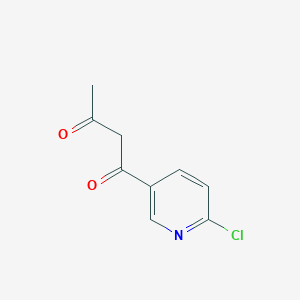
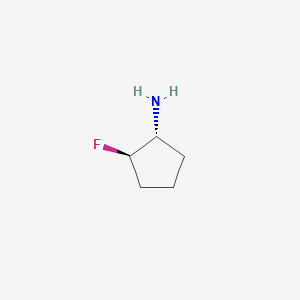
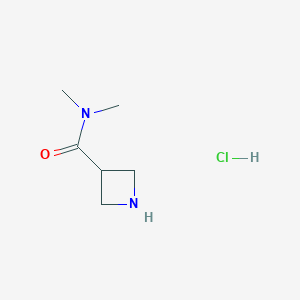
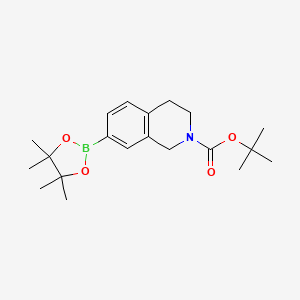
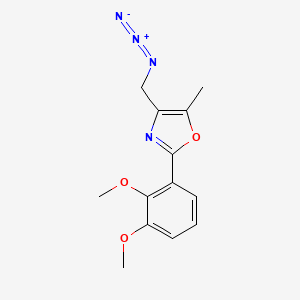

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)


